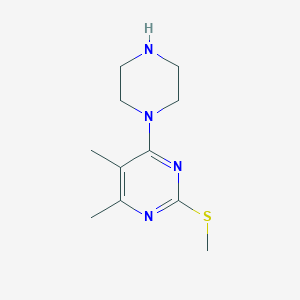

4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

CAS No.: 1515545-20-6

Cat. No.: VC11929427

Molecular Formula: C11H18N4S

Molecular Weight: 238.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1515545-20-6 |

|---|---|

| Molecular Formula | C11H18N4S |

| Molecular Weight | 238.36 g/mol |

| IUPAC Name | 4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |

| Standard InChI Key | AVZBANCVBQACTG-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |

| Canonical SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₈N₄S, with a molecular weight of 238.36 g/mol . Its IUPAC name reflects the substitution pattern:

-

4,5-Dimethyl: Methyl groups at positions 4 and 5 of the pyrimidine ring.

-

2-(Methylsulfanyl): A methylthio group at position 2.

-

6-(Piperazin-1-yl): A piperazine moiety linked to position 6.

The piperazine ring introduces a basic nitrogen center, enhancing solubility in polar solvents, while the methyl and methylsulfanyl groups contribute to lipophilicity, influencing membrane permeability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1515545-20-6 |

| Molecular Formula | C₁₁H₁₈N₄S |

| Molecular Weight | 238.36 g/mol |

| IUPAC Name | 4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |

| SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |

Synthesis and Preparation

Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A generalized pathway includes:

-

Pyrimidine Core Formation: Condensation of thiourea with β-diketones to yield 2-thiopyrimidine intermediates .

-

Methylation: Introduction of methyl groups at positions 4 and 5 via alkylation with methyl halides.

-

Piperazine Incorporation: Nucleophilic substitution at position 6 using piperazine under basic conditions .

-

Methylsulfanyl Functionalization: Thiolation at position 2 with methanethiol or methyl disulfide .

Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts like triethylamine to optimize yields .

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the piperazine moiety; limited water solubility (~0.1 mg/mL) .

-

Lipophilicity: LogP ≈ 2.5 (predicted), indicating balanced hydrophobic/hydrophilic characteristics.

-

Stability: Stable under ambient conditions but susceptible to oxidation at the methylsulfanyl group .

Biological Activities and Mechanisms

While direct studies on this compound are sparse, structural analogs provide insights into potential bioactivity:

Antimicrobial Activity

Pyrimidine derivatives with methylsulfanyl groups exhibit broad-spectrum antimicrobial effects. For example, 4,6-dimethylpyrimidine-2-thiol (a precursor) showed efficacy against Staphylococcus epidermidis and Staphylococcus haemolyticus (MIC = 8–16 µg/mL) . The piperazine moiety may enhance bacterial membrane penetration.

Antioxidant Effects

Sulfoxidation derivatives of pyrimidine thioates demonstrate radical scavenging activity. Compound 6 (a sulfonyl methanone derivative) exhibited 78% DPPH- scavenging at 100 µM, suggesting potential for oxidative stress mitigation .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume